molecular formula C24H33Nb B3150494 Tris(i-propylcyclopentadienyl)neodymium CAS No. 69021-85-8

Tris(i-propylcyclopentadienyl)neodymium

Cat. No. B3150494
CAS RN: 69021-85-8
M. Wt: 414.4 g/mol
InChI Key: WXPOIGCIHXUWDD-UHFFFAOYSA-N
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Description

Tris(i-propylcyclopentadienyl)neodymium is a compound with the molecular formula C24H33Nd . It is a purple solid and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Tris(i-propylcyclopentadienyl)neodymium consists of one neodymium atom (Nd) and three i-propylcyclopentadienyl groups (C3H7C5H4)3 . The molecular weight of the compound is 465.77 .


Physical And Chemical Properties Analysis

Tris(i-propylcyclopentadienyl)neodymium is a purple solid . It’s air and moisture sensitive , indicating that it needs to be stored under specific conditions to prevent degradation. The compound has a molecular weight of 465.77 .

Scientific Research Applications

Adsorption and Recovery of Neodymium

Neodymium, a rare earth element, has important industrial and technological applications. Tris(i-propylcyclopentadienyl)neodymium can be used in the adsorption and recovery of Neodymium (Nd 3+) from aqueous solutions. This process is important due to the increasing demand for rare earth elements in various industries. In one study, two green materials were synthesized using potato peels and applied for the first time to adsorb and recover Neodymium .

Complex Formation with Other Ligands

Tris(i-propylcyclopentadienyl)neodymium can form complexes with other ligands, such as cyclohexylisonitrile (C≡NCy). The structure and bonding properties of these complexes have been studied using experimental (XRD, NMR) and theoretical (DFT) analysis . These complexes can have different properties and potential applications depending on the ligands used.

Safety and Hazards

Tris(i-propylcyclopentadienyl)neodymium can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

Tris(i-propylcyclopentadienyl)neodymium plays a crucial role in the production of neodymium-based magnets, which are widely used in various industries such as electronics, automotive, and renewable energy . The future trends and forecast of the market are influenced by various factors such as technological advancements, market demand, and government regulations .

Mechanism of Action

Target of Action

Tris(i-propylcyclopentadienyl)neodymium is primarily used as a precursor for neodymium thin film deposition . The primary target of this compound is the substrate on which the thin film is to be deposited. The role of the substrate is to provide a surface for the deposition of the neodymium thin film.

Mode of Action

The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the Tris(i-propylcyclopentadienyl)neodymium is heated to a delivery temperature of 160°C under a pressure of 0.7 Torr . This causes the compound to vaporize and react with the substrate, resulting in the deposition of a thin film of neodymium on the substrate.

properties

InChI

InChI=1S/3C8H11.Nb/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPOIGCIHXUWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Nb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Nb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(i-propylcyclopentadienyl)neodymium

CAS RN

69021-85-8
Record name Tris(isopropylcyclopentadienyl)neodymium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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